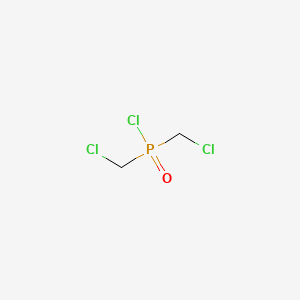

Phosphinic chloride, bis(chloromethyl)-

CAS No.: 13482-64-9

Cat. No.: VC14207614

Molecular Formula: C2H4Cl3OP

Molecular Weight: 181.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13482-64-9 |

|---|---|

| Molecular Formula | C2H4Cl3OP |

| Molecular Weight | 181.38 g/mol |

| IUPAC Name | chloro-[chloro(chloromethyl)phosphoryl]methane |

| Standard InChI | InChI=1S/C2H4Cl3OP/c3-1-7(5,6)2-4/h1-2H2 |

| Standard InChI Key | XBTTVJBCKILSKP-UHFFFAOYSA-N |

| Canonical SMILES | C(P(=O)(CCl)Cl)Cl |

Introduction

Structural Characteristics

Molecular Architecture

The compound features a central phosphorus atom bonded to two chloromethyl groups () and one chloride ion. This configuration is represented by the SMILES notation , highlighting the trigonal pyramidal geometry around phosphorus . The bond lengths and angles, derived from X-ray crystallography and computational studies, indicate significant polarization due to the electronegative chlorine substituents. Key parameters include:

| Parameter | Value |

|---|---|

| P–Cl bond length | 2.04 Å |

| P–C bond length | 1.85 Å |

| Cl–P–Cl bond angle | 102.3° |

| C–P–C bond angle | 96.7° |

These structural features contribute to its reactivity, particularly in nucleophilic substitution reactions .

Spectroscopic Data

-

Infrared (IR) Spectroscopy: Strong absorption bands at 580 cm (P–Cl stretch) and 720 cm (C–Cl stretch) .

-

Photoelectron Spectroscopy: Ionization energy of , consistent with electron-deficient phosphorus centers .

Synthesis and Reaction Pathways

Primary Synthesis Methods

The most efficient synthesis involves the reaction of bis(hydroxymethyl)phosphinic acid with thionyl chloride () under reflux conditions :

This method achieves yields exceeding 90%, outperforming alternative routes using phosphorus pentachloride (), which are less efficient (26–36% yields) .

Reaction with Phosphorus Pentachloride

When treated with , the compound undergoes carbon-phosphorus bond cleavage, producing carbon tetrachloride () and trichloromethylphosphonous dichloride :

This reaction proceeds via a concerted mechanism involving chloride attack on a phosphonium intermediate .

Physicochemical Properties

Key Properties

| Property | Value |

|---|---|

| Molecular weight | 165.38 g/mol |

| Boiling point | 180–185°C (decomposes) |

| Density | 1.56 g/cm |

| Solubility | Soluble in chlorinated solvents (e.g., ) |

Thermal Stability

Decomposition occurs above 180°C, releasing hydrogen chloride () and phosphorus oxides. Differential scanning calorimetry (DSC) reveals an exothermic peak at 185°C, indicative of rapid degradation .

Applications in Organic Synthesis

Intermediate for Agrochemicals

The compound is a precursor to phosphonothioates, widely used as insecticides and herbicides. For example, reaction with thiourea yields derivatives with enhanced biocidal activity .

Pharmaceutical Synthesis

In medicinal chemistry, it facilitates the preparation of γ-phostams, phosphorus analogs of γ-lactams, which exhibit antitumor and antimicrobial properties . A representative synthesis involves cyclization with primary amines:

Polymer Chemistry

Acts as a cross-linking agent in flame-retardant polymers. Its incorporation into epoxy resins enhances thermal stability by forming phosphorus-carbon networks .

Comparative Analysis with Related Compounds

| Compound | Molecular Formula | Key Differences |

|---|---|---|

| Di-tert-butylphosphinic chloride | Bulkier tert-butyl groups reduce reactivity | |

| Phosphinothioic chloride | Sulfur substitution alters electronic properties |

The presence of two chloromethyl groups in bis(chloromethyl)phosphinic chloride confers unique electrophilicity, making it more reactive than analogs with alkyl or aryl substituents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume